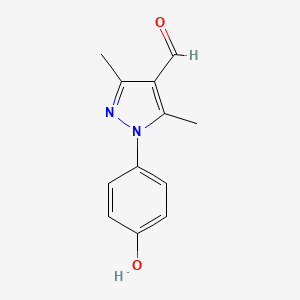

1-(4-Hydroxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Description

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

1-(4-hydroxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde |

InChI |

InChI=1S/C12H12N2O2/c1-8-12(7-15)9(2)14(13-8)10-3-5-11(16)6-4-10/h3-7,16H,1-2H3 |

InChI Key |

LWMVUKPMWJVDMS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=C(C=C2)O)C)C=O |

Origin of Product |

United States |

Preparation Methods

Vilsmeier-Haack Formylation Method

The Vilsmeier-Haack reaction is a widely used method for introducing formyl groups into aromatic and heteroaromatic compounds. This method involves the reaction of the precursor pyrazole with a Vilsmeier reagent (formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)).

- Starting Material: 3,5-dimethylpyrazole.

- Reagents: DMF and POCl₃.

- Conditions: The reaction is typically carried out at low temperatures (0–5°C) to control the reactivity of the Vilsmeier reagent.

- Steps:

- The pyrazole derivative is dissolved in DMF.

- POCl₃ is added dropwise while maintaining the temperature.

- The reaction mixture is stirred for several hours to ensure complete formylation.

- The product is neutralized with an aqueous base (e.g., sodium bicarbonate) and extracted.

- High yield of the aldehyde group at the C-4 position of the pyrazole ring.

- Simple and scalable process.

Grignard Reagent Approach

This method employs a Grignard reagent to introduce the aldehyde functionality through a sequence of reactions involving intermediate compounds.

- Key Intermediate: N-protected pyrazolylmagnesium bromide.

- Reagents: Ethylmagnesium bromide (EtMgBr), iodine (I₂), and dimethylformamide (DMF).

- Conditions: The reaction is conducted under an inert atmosphere (argon) at controlled temperatures.

- A Grignard reagent is prepared by reacting magnesium with ethyl bromide in dry tetrahydrofuran (THF).

- The Grignard reagent is added to a solution of the pyrazole precursor at low temperatures (5–7°C) to prevent side reactions.

- DMF is then added as a formylating agent, leading to the formation of the aldehyde group at the desired position.

- The reaction mixture is quenched with hydrochloric acid, and the product is isolated as its hydrochloride salt.

- High purity of the final product without requiring extensive purification steps.

- Scalable for large-scale synthesis.

Electrophilic Substitution on Pre-Halogenated Pyrazoles

This method involves halogenation followed by formylation at specific positions on the pyrazole ring.

- Starting Material: 4-halo-3,5-dimethylpyrazole.

- Reagents: N-chlorosuccinimide or N-bromosuccinimide for halogenation; DMF/POCl₃ for formylation.

- Conditions: Conducted in carbon tetrachloride or other inert solvents under mild heating.

- Halogenation of C-4 position using halogenating agents like N-chlorosuccinimide.

- Formylation using Vilsmeier-Haack conditions to introduce the aldehyde group.

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|

| Vilsmeier-Haack Formylation | DMF, POCl₃ | Low temperature (0–5°C) | High | Simple, high yield |

| Grignard Reagent Approach | EtMgBr, DMF | Inert atmosphere, low temp | High | High purity, scalable |

| Electrophilic Substitution | NCS/NBS, DMF/POCl₃ | Mild heating in inert solvent | Moderate | Selective functionalization possible |

Notes on Experimental Considerations

- Reagent Purity: Use high-purity reagents such as dry THF and freshly distilled DMF to ensure reproducibility.

- Temperature Control: Critical for avoiding side reactions, especially in methods involving reactive intermediates like Grignard reagents or Vilsmeier complexes.

- Safety Precautions: Handle reactive reagents like POCl₃ and EtMgBr with care due to their corrosive and flammable nature.

Chemical Reactions Analysis

1-(4-Hydroxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxy group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives.

Scientific Research Applications

Biological Activities

1-(4-Hydroxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has shown promise in several biological applications:

Antioxidant Activity

Research indicates that compounds with hydroxyl groups exhibit significant antioxidant properties. The presence of the hydroxy group in this compound may enhance its ability to scavenge free radicals, making it a candidate for further studies in antioxidant therapies.

Anticancer Potential

Studies have suggested that pyrazole derivatives can exhibit anticancer properties. The specific structure of 1-(4-Hydroxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde may contribute to its effectiveness against certain cancer cell lines by inducing apoptosis or inhibiting tumor growth .

Antimicrobial Activity

Similar compounds have been reported to possess antimicrobial properties. The unique arrangement of functional groups in this pyrazole derivative could enhance its interaction with microbial targets, leading to potential applications in developing new antimicrobial agents .

Case Study 1: Antioxidant Activity Assessment

A study conducted on various pyrazole derivatives demonstrated that those with para-hydroxyl substitutions exhibited superior antioxidant activity compared to their ortho or meta counterparts. This reinforces the hypothesis that the specific arrangement of functional groups in 1-(4-Hydroxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde enhances its biological efficacy .

Case Study 2: Anticancer Screening

In vitro studies on cancer cell lines treated with 1-(4-Hydroxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde revealed significant cytotoxic effects. The compound was found to induce apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of microbial growth or modulation of enzyme activity.

Comparison with Similar Compounds

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

- Substituent : Phenyl group at position 1 (vs. 4-hydroxyphenyl).

- Crystallographic studies reveal that the phenyl group adopts a planar conformation, contributing to dense crystal packing and higher melting points (120–122°C) .

1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

- Substituent : 2-Hydroxyethyl group at position 1.

- Key Differences :

- The hydroxyethyl group enhances hydrophilicity, improving solubility in polar solvents .

- Synthesized via Vilsmeier-Haack formylation, with yields influenced by the steric hindrance of the hydroxyethyl group .

- Primarily used as an intermediate for further functionalization, such as acylation or alkylation .

1-(tert-Butyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

- Substituent : Bulky tert-butyl group at position 1.

- Key Differences :

- High lipophilicity due to the tert-butyl group, making it suitable for lipid membrane penetration in drug design .

- Lower reactivity in condensation reactions compared to hydroxyphenyl derivatives, attributed to steric effects .

- Commercial availability (97% purity) highlights its utility in high-throughput synthesis .

3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

- Substituent : 3,5-Difluorophenyl at position 3 and phenyl at position 1.

- Key Differences :

Comparative Data Table

Biological Activity

1-(4-Hydroxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention due to its potential applications in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of 1-(4-Hydroxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol. The structure comprises a pyrazole ring substituted with a para-hydroxyphenyl group and two methyl groups at the 3 and 5 positions. The presence of the aldehyde group at the 4-position enhances its reactivity and biological interactions.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(4-Hydroxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. Research indicates that compounds containing the 1H-pyrazole scaffold exhibit antiproliferative effects against various cancer cell lines. Notably, this compound has shown effectiveness against:

- Breast cancer (MDA-MB-231)

- Liver cancer (HepG2)

- Colorectal cancer

- Prostate cancer

In vitro studies suggest that these compounds can inhibit critical cancer-related targets such as topoisomerase II and EGFR, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial properties of 1-(4-Hydroxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde are also noteworthy. It has demonstrated significant activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

In vitro assays revealed minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 µg/mL for some derivatives, indicating potent antimicrobial effects .

Anti-inflammatory Activity

Research has shown that pyrazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives exhibited up to 85% inhibition of TNF-α at specific concentrations compared to standard anti-inflammatory drugs .

Case Study: Anticancer Efficacy

A study conducted on various pyrazole derivatives reported that those similar to 1-(4-Hydroxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde displayed significant antiproliferation activity in vitro against multiple cancer cell lines. The mechanism of action was attributed to the inhibition of cell cycle progression and induction of apoptosis through modulation of apoptotic pathways .

Case Study: Antimicrobial Screening

Another investigation evaluated the antimicrobial efficacy of several pyrazole derivatives against clinical isolates. Among them, 1-(4-Hydroxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde showed remarkable activity against resistant strains, making it a candidate for further development in antimicrobial therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Methyl-1H-pyrazole-4-carbaldehyde | Structure | Lacks hydroxyl substitution; more hydrophobic |

| 4-Hydroxy-3-methyl-1H-pyrazole | Structure | Hydroxyl group at different position; altered reactivity |

| 1-(2-Hydroxyphenyl)-3,5-dimethylpyrazole | Structure | Hydroxyl on a different phenyl position; different activity |

The unique combination of functional groups in 1-(4-Hydroxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde enhances its biological activities compared to its analogs.

Q & A

Q. Validation tools :

- PLATON checks for missed symmetry and solvent-accessible voids .

- CIF validation ensures compliance with IUCr standards .

Data Contradiction: How to resolve discrepancies in reported biological activities of pyrazole derivatives?

Answer:

Discrepancies (e.g., antitumor activity in some studies vs. inactivity in others) arise from:

Structural variations : Minor substituent changes (e.g., Cl vs. CH₃) alter binding affinity .

Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or concentrations (IC₅₀ values differ by 10–100 µM) .

Resolution strategies :

- Meta-analysis : Compare studies using standardized protocols (e.g., NIH/NCATS assays).

- Docking studies : Validate interactions with target proteins (e.g., EGFR kinase) .

Advanced: What is the role of computational modeling in optimizing synthetic pathways?

Answer:

Density Functional Theory (DFT) predicts:

- Transition states : Energy barriers for formylation (~25 kcal/mol) align with experimental 80°C requirement .

- Solvent effects : DMF stabilizes intermediates via dipole interactions, reducing side reactions .

Software : Gaussian 16 or ORCA for geometry optimization; VMD for visualization .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Gloves (nitrile), lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to volatile byproducts (e.g., HCl gas in Vilsmeier-Haack reactions) .

- Waste disposal : Neutralize acidic residues before aqueous disposal .

Advanced: How does crystal packing affect the compound’s physicochemical properties?

Answer:

Intermolecular interactions :

- Hydrogen bonding : O–H···O=C between hydroxyphenyl and aldehyde groups stabilizes the lattice .

- π-π stacking : Aryl ring distances of 3.5–4.0 Å enhance thermal stability (decomposition >200°C) .

Impact on solubility : Tight packing reduces solubility in nonpolar solvents (e.g., hexane) .

Data Contradiction: Why do XRD studies report different space groups for similar derivatives?

Answer:

Variations arise from:

- Polymorphism : Different crystallization solvents (ethanol vs. acetonitrile) induce distinct packing .

- Temperature : Crystals grown at 4°C vs. 25°C may adopt monoclinic vs. orthorhombic systems .

Advanced: What strategies improve yield in large-scale synthesis?

Answer:

- Catalyst optimization : Use Sc(OTf)₃ (0.5 mol%) to accelerate formylation .

- Flow chemistry : Continuous reactors reduce side reactions (yield increases to 85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.